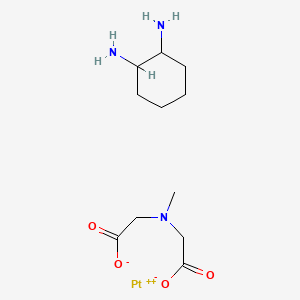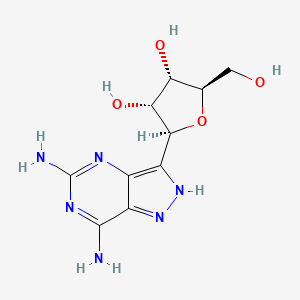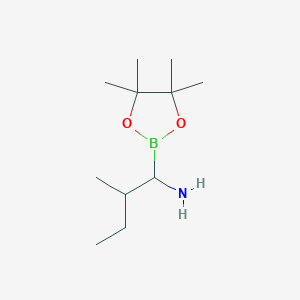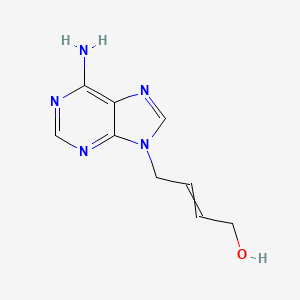
Ethenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, flammable liquid with a boiling point of -22.8°C and a molecular weight of 58.15 g/mol . The structure of ethenylsilane consists of a vinyl group (CH2=CH-) attached to a silicon atom (SiH3), making it a versatile compound in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenylsilane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with silicon hydrides in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic addition of silicon hydrides to vinyl compounds under controlled conditions. This method ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Ethenylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: This compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as platinum or palladium complexes.
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products have significant applications in materials science and industrial chemistry .
Scientific Research Applications
Ethenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Mechanism of Action
The mechanism of action of ethenylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in this compound can interact with oxygen, nitrogen, and other electronegative atoms, forming stable siloxane or silanol linkages. These interactions are crucial for its applications in materials science and surface modification .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethenylsilane include:
- Methylsilane (CH3SiH3)
- Ethylsilane (C2H5SiH3)
- Phenylsilane (C6H5SiH3)
- Trichlorosilane (SiHCl3)
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity and versatility compared to other silanes. This vinyl functionality allows this compound to participate in a broader range of chemical reactions, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
7291-09-0 |
|---|---|
Molecular Formula |
C2H3Si |
Molecular Weight |
55.13 g/mol |
IUPAC Name |
ethenylsilane |
InChI |
InChI=1S/C2H3Si/c1-2-3/h2H,1H2 |
InChI Key |
ARLJCLKHRZGWGL-UHFFFAOYSA-N |
SMILES |
C=C[SiH3] |
Canonical SMILES |
C=C[Si] |
Pictograms |
Irritant |
Synonyms |
vinylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)










![2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine](/img/structure/B1197054.png)

![3-[4(1,2-Diphenyl-but-1-enyl)-phenyl]-acrylic acid](/img/structure/B1197058.png)
